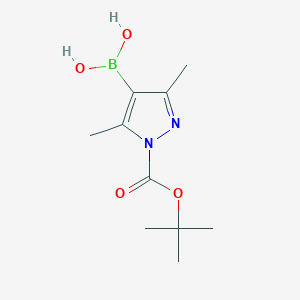

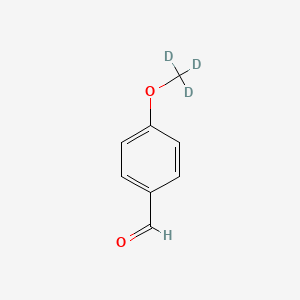

5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Building block for synthesis of molecules such as BODIPY®, TM of Molecular Probes. Please also see bottom of the page for more related products.

Scientific Research Applications

Antitumor Applications

The compound 5-(hydroxymethyl) furan-2-carbaldehyde, structurally related to 5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, has been studied for its antitumor properties. In a study, compounds isolated from the spent broth of submerged cultures of Taiwanofungus camphoratus showed inhibition of K562 and HepG2 tumor cell proliferation in vitro (Jia et al., 2015).

Synthesis and Reactivity

A novel compound related to 5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde has been synthesized, contributing to advancements in organic chemistry. This synthesis provides a pathway for the creation of new 3-fluorinated pyrroles, indicating the potential for developing diverse pyrrole-based compounds (Surmont et al., 2009).

Biological Activity

In the context of biological activity, compounds structurally related to 5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, such as pyrrole alkaloids, have been isolated from natural sources. These compounds, including pyrrolezanthine and others, have demonstrated anti-platelet aggregation activity in vitro (Yang et al., 2002).

Pharmaceutical Applications

A compound closely related to 5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, namely 5b, emerged as a potent inhibitor in studies focusing on aldose and aldehyde reductase inhibitory activity. This compound also showed potential as an antioxidant and inhibitor of sorbitol accumulation, suggesting its utility in addressing long-term diabetes complications (Chatzopoulou et al., 2011).

Development of Green Synthesis Methods

In the field of green chemistry, the synthesis of new pyrrole-based compounds, including derivatives of 5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, has been achieved under catalyst-free and solvent-free conditions. This approach aligns with environmental sustainability goals by minimizing the use of hazardous reagents (Niknam & Mojikhalifeh, 2014).

properties

CAS RN |

431039-10-0 |

|---|---|

Product Name |

5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde |

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate](/img/structure/B1147710.png)

![N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1147713.png)